2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole
Description
2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted at the 2- and 5-positions with phenyl groups. Each phenyl group is further functionalized with an oxiran-2-ylmethoxy (epoxide-containing) substituent at the para position. The epoxide groups confer unique reactivity, making this compound a candidate for applications in polymer crosslinking, drug design, or materials science.
Properties
CAS No. |
155877-50-2 |
|---|---|
Molecular Formula |
C20H18N2O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2,5-bis[4-(oxiran-2-ylmethoxy)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H18N2O4S/c1-5-15(23-9-17-11-25-17)6-2-13(1)19-21-22-20(27-19)14-3-7-16(8-4-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2 |
InChI Key |
NPSNIKNJDZDVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=NN=C(S3)C4=CC=C(C=C4)OCC5CO5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[(Oxiran-2-yl)methoxy]benzoic Acid
The precursor 4-[(oxiran-2-yl)methoxy]benzoic acid is synthesized via nucleophilic substitution between 4-hydroxybenzoic acid and epichlorohydrin under alkaline conditions. The reaction proceeds as follows:
$$
\text{4-Hydroxybenzoic acid} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{4-[(Oxiran-2-yl)methoxy]benzoic acid} + \text{HCl}
$$
Yield : 85–90%.
Formation of Diacyl Hydrazine
The acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) followed by reaction with hydrazine hydrate:
$$
\text{4-[(Oxiran-2-yl)methoxy]benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazide}
$$
Reaction Conditions : Reflux in ethanol, 6–8 hours. Yield : 75–80%.
Cyclization with Sulfurating Agents
The diacyl hydrazine undergoes cyclization using phosphorus pentachloride (PCl₅) or Lawesson’s reagent to form the 1,3,4-thiadiazole ring:
$$
\text{Diacyl hydrazine} + \text{PCl}_5 \xrightarrow{\text{Room temp}} \text{1,3,4-Thiadiazole} + \text{Byproducts}
$$
Key Parameters :
Solid-Phase Reaction Using Thiosemicarbazide
Reaction Mechanism
Thiosemicarbazide reacts with 4-[(oxiran-2-yl)methoxy]benzoic acid and PCl₅ in a solvent-free, grinding method:
$$
\text{Thiosemicarbazide} + 2 \times \text{4-[(Oxiran-2-yl)methoxy]benzoic acid} + \text{PCl}_5 \rightarrow \text{Target compound} + \text{HCl}
$$
Advantages :
Optimization Data
| Parameter | Value |
|---|---|
| Reaction Time | 2–3 hours |
| Yield | 90–92% |
| Purity (HPLC) | ≥98% |
Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole
Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole
Prepared via cyclization of dithiocarbazic acid with H₂SO₄:
$$
\text{CS}2 + \text{Hydrazine} \xrightarrow{\text{H}2\text{SO}_4} \text{2,5-Dimercapto-1,3,4-thiadiazole}
$$
Yield : 95%.
Alkylation with Epoxy-Containing Benzyl Halides
The dimercapto-thiadiazole is alkylated with 4-[(oxiran-2-yl)methoxy]benzyl bromide in DMF using K₂CO₃:
$$
\text{Dimercapto-thiadiazole} + 2 \times \text{Benzyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound}
$$
Reaction Conditions :
Microwave-Assisted Synthesis
Accelerated Cyclization
Using Lawesson’s reagent under microwave irradiation reduces reaction time:
$$
\text{Diacyl hydrazine} + \text{Lawesson’s reagent} \xrightarrow{\text{MW, 100°C}} \text{Target compound}
$$
Parameters :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Epoxy Stability |
|---|---|---|---|---|
| Diacyl Hydrazine | 88–91 | 6–8 h | High | Moderate |
| Solid-Phase Grinding | 90–92 | 2–3 h | Medium | High |
| Alkylation | 78–82 | 12 h | Low | High |
| Microwave | 85 | 0.3 h | High | Moderate |
Challenges and Mitigation Strategies
Epoxy Ring Stability
Purification
- Issue : Polar byproducts from PCl₅ reactions.
- Solution : Recrystallization from ethanol/water (8:2).
Chemical Reactions Analysis
Ring-Opening Reactions of Oxirane Groups
The oxirane moieties undergo nucleophilic ring-opening reactions under acidic or basic conditions. Key pathways include:
Nucleophilic Substitution at the Thiadiazole Core
The 1,3,4-thiadiazole ring participates in substitution reactions at the 2- and 5-positions due to its electron-deficient nature:
Reactivity with Nucleophiles
-
Thiols : Form disulfide-linked derivatives (e.g., Ar-S-S-Ar) under oxidative conditions .
-
Amines : Yield 2-aminothiadiazoles via SNAr mechanism, with rates enhanced by electron-withdrawing oxirane substituents .
-
Grignard Reagents : Alkylation at the 2-position, though steric hindrance from oxirane groups may reduce yields .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at the 5-position have been demonstrated for analogous thiadiazoles, producing biaryl derivatives .
Cyclization and Functionalization
The compound serves as a scaffold for synthesizing fused heterocycles:
Oxidation and Reduction
-
Oxidation : Thiadiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or mCPBA, altering electronic properties .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiadiazole ring to dihydrothiadiazole, though oxirane groups may concurrently undergo hydrogenolysis .
Biological Interactions Involving Covalent Bond Formation
The oxirane groups enable covalent interactions with biological nucleophiles:
-
Cysteine Residues : Thiol-epoxide adducts inhibit enzymes like carbonic anhydrase .
-
DNA Alkylation : Epoxide ring-opening generates electrophilic species that alkylate DNA bases, contributing to anticancer activity .
Comparative Reactivity of Analogous Compounds
Data from structurally similar thiadiazoles highlight substituent effects:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole, exhibit significant anticancer properties. A review highlighted various thiadiazole derivatives tested against multiple cancer cell lines:
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 21 | SK-MEL-2 | 4.27 | |
| Compound 36 | HT29 | 12.57 ± 0.6 | |
| Compound with benzyl substituent | HT-29 | 68.28% inhibition |
These compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.
Antimicrobial Properties
Thiadiazole derivatives have also shown promising antimicrobial activity. Studies have demonstrated that certain modifications to the thiadiazole ring enhance the compound's effectiveness against bacterial strains. For instance, compounds with specific substituents exhibited better inhibition against Staphylococcus aureus and Escherichia coli.
Photovoltaic Materials
The unique electronic properties of thiadiazoles make them suitable for use in organic photovoltaic devices. Research has explored the incorporation of thiadiazole derivatives into polymer blends to enhance charge transport properties and overall device efficiency.
Coatings and Adhesives
Due to their epoxy groups, compounds like this compound are being investigated for use in coatings and adhesives. The epoxy functionality allows for cross-linking reactions that can improve mechanical strength and chemical resistance in various applications.
Study on Anticancer Activity
A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The results indicated that many derivatives exhibited significant growth suppression in these cell lines, suggesting a strong correlation between structural modifications and biological activity .
Investigation of Antimicrobial Effects
Another study focused on the antimicrobial properties of modified thiadiazoles against common pathogens. The results showed that specific substitutions on the thiadiazole ring enhanced antibacterial activity significantly compared to unmodified compounds .
Mechanism of Action
The mechanism of action of 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole involves the interaction of its epoxide groups with various biological targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The thiadiazole ring can interact with metal ions and enzymes, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Structural and Functional Group Variations
The compound’s differentiation from analogs primarily arises from its epoxide-functionalized phenyl substituents . Below is a comparative analysis with structurally related compounds:
Reactivity and Stability
- Epoxide Reactivity : The target compound’s epoxide groups enable nucleophilic ring-opening reactions, useful in epoxy resin formulations or covalent drug targeting. In contrast, analogs like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole rely on pyridyl nitrogen for metal coordination, favoring materials science applications .
- Stability: Epoxides may exhibit lower thermal/chemical stability compared to non-reactive substituents (e.g., pyridyl or methoxy groups). For instance, BODTA’s dithio chains enhance adsorption stability on metal surfaces , while methoxy-substituted derivatives maintain integrity in liquid crystalline phases .
Biological Activity
2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound is characterized by a thiadiazole ring substituted with oxirane and methoxy groups. This unique structure may contribute to its biological activity.
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of the thiadiazole moiety is believed to enhance the interaction with cellular targets, leading to cytotoxic effects.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- In Vivo Studies
Biological Activity Summary Table
| Biological Activity | Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 3.29 | Significant inhibition of growth |
| Cytotoxicity | HCT116 | 10 | Moderate inhibition |
| Cytotoxicity | H460 | 10 | Moderate inhibition |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Antiproliferative Effects : The compound has shown strong antiproliferative effects against a variety of human cancer cell lines. It was noted for its selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications .
- Mechanistic Insights : The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells, leading to oxidative stress and subsequent cell death .
Q & A
Q. What are the established synthetic routes for 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole, and how can reaction conditions be optimized?
The compound is synthesized via acid-catalyzed cyclization of substituted dithiocarbazates or nucleophilic substitution reactions. For example, S-substituted alkyl/aryl dithiocarbazates undergo acid-catalyzed cyclization in ethanol or DMF under reflux (70–100°C) to yield thiadiazole derivatives. Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Yields typically range from 38% to 83%, with purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., epoxide methoxy protons at δ 3.5–4.5 ppm).
- X-ray crystallography : Resolves bond lengths (C–S ≈ 1.70 Å), dihedral angles between thiadiazole and phenyl rings (often >60°), and π-stacking interactions (3.6–3.8 Å spacing) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. How can solubility and stability be assessed under varying pH and temperature conditions?
Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies involve TGA/DSC (decomposition >200°C) and HPLC monitoring of degradation products under acidic/alkaline conditions (pH 2–12). Epoxide groups may hydrolyze in aqueous media, necessitating anhydrous storage .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity of the thiadiazole core?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies to predict redox behavior. The thiadiazole ring exhibits electron-withdrawing effects (HOMO ≈ −6.5 eV), while epoxide methoxy groups donate electrons (+M effect). Fukui indices identify nucleophilic sites (e.g., sulfur atoms) for functionalization .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
- Antimicrobial activity : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance membrane penetration, with MIC values <10 µg/mL against Staphylococcus aureus.
- Antitubercular activity : 4-Fluorophenyl substitutions increase lipophilicity, improving activity against Mycobacterium tuberculosis (IC₅₀ ≈ 2.4 µM). SAR studies employ Electronic-Topological Method (ETM) to map pharmacophores .
Q. What in vitro models evaluate pharmacological potential, and how are cytotoxicity limits determined?
Q. Can this compound form coordination polymers for material science applications?
Yes. The thiadiazole nitrogen and epoxide oxygen atoms act as ligands for transition metals (e.g., Mn²⁺, Zn²⁺). Crystal structures show octahedral coordination geometries, forming 2D networks via π-π stacking (3.6 Å spacing) and hydrogen bonding. These polymers exhibit luminescence and catalytic properties .
Methodological Challenges and Data Analysis
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies arise from assay variability (e.g., broth microdilution vs. disk diffusion). Meta-analysis using standardized protocols (CLSI guidelines) and multivariate regression isolates structure-activity trends. For example, logP values >3.5 correlate with improved CNS penetration but higher hepatotoxicity .
Q. What advanced imaging techniques characterize adsorption on metal surfaces?
- SEM/EDS : Maps surface morphology and elemental composition (e.g., sulfur adsorption on aluminum).
- Quantum chemical modeling : Molecular dynamics simulations (e.g., PM6, DFT-D3) quantify binding energies (−150 to −200 kJ/mol) and adsorption orientations .
Q. How do two-photon absorption properties compare to analogous oxadiazole derivatives?
Thiadiazoles exhibit lower two-photon cross-sections (σ₂ ≈ 50 GM) than oxadiazoles (σ₂ ≈ 200 GM) due to reduced conjugation. Push-pull architectures with –OCH₃ donors and –NO₂ acceptors enhance nonlinear optical responses, measured via Z-scan techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
